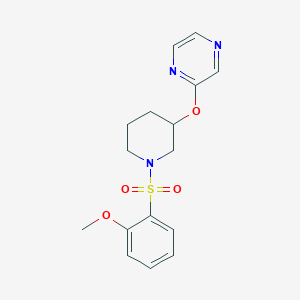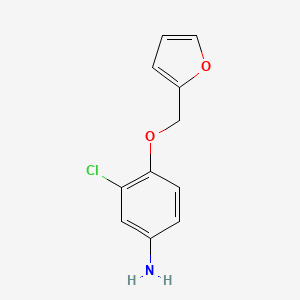![molecular formula C15H20N2O4 B2370536 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid CAS No. 925084-82-8](/img/structure/B2370536.png)
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Aniline Derivative: The initial step involves the reaction of aniline with isobutyryl chloride to form 4-(isobutyrylamino)aniline.
Coupling Reaction: The 4-(isobutyrylamino)aniline is then coupled with a suitable carboxylic acid derivative, such as glutaric anhydride, under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Automated Synthesis: Utilizing automated reactors to control temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
- 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid
- 5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid
Uniqueness
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields of research make it a valuable compound.
特性
IUPAC Name |
5-[4-(2-methylpropanoylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)15(21)17-12-8-6-11(7-9-12)16-13(18)4-3-5-14(19)20/h6-10H,3-5H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOVWOQRZNTNRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B2370456.png)

![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE](/img/structure/B2370461.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2370462.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2370468.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370469.png)



